Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a furan ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of furan-2-carboxylic acid with thioamides under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The esterification of the carboxylic acid group is achieved using methanol and a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(furan-2-amido)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a thiazole ring.
Methyl 2-{[4-(furan-2-amido)phenyl]formamido}-2-methylpropanoate: Contains a phenyl ring and a formamido group.
Uniqueness
Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O4S |
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Molecular Weight |
266.28 g/mol |
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4S/c1-6-8(10(15)16-2)18-11(12-6)13-9(14)7-4-3-5-17-7/h3-5H,1-2H3,(H,12,13,14) |
InChI Key |
OXWKGHAZLBYKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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